molecular formula C22H28N4O3S B1681239 Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)- CAS No. 73438-63-8

Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)-

Cat. No.: B1681239
CAS No.: 73438-63-8
M. Wt: 428.5 g/mol
InChI Key: RNNMXTSTLVYYQG-UHFFFAOYSA-N
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Description

"Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)-" is a piperidine derivative with a complex substituent framework. Its structure includes:

  • Piperidine core: A six-membered nitrogen-containing heterocycle, known for enhancing bioactivity in neurological and enzymatic targets .
  • Sulfonamide substituent: A para-methylphenyl sulfonyl group at the 2-position of the propanone, contributing to conformational rigidity and modulating electronic properties .
  • Ketone functionality: The 1-oxopropyl chain facilitates interactions with enzymatic active sites, as seen in cholinesterase inhibitors .

This compound’s structural complexity positions it within a class of piperidine-based molecules investigated for neurological and enzymatic modulation.

Properties

CAS No.

73438-63-8

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]benzenecarboximidamide

InChI

InChI=1S/C22H28N4O3S/c1-16-8-10-19(11-9-16)30(28,29)25-20(22(27)26-12-3-2-4-13-26)15-17-6-5-7-18(14-17)21(23)24/h5-11,14,20,25H,2-4,12-13,15H2,1H3,(H3,23,24)

InChI Key

RNNMXTSTLVYYQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N(alpha)-tosyl-(3-amidinophenyl)alanine piperidide
N-alpha-tosyl-(3-amidinophenyl)alanine piperidide
TAPAP

Origin of Product

United States

Preparation Methods

The synthesis of 3-Tapap involves several steps. The key starting material is m-amidino-phenylalanine, which undergoes tosylation to form the Nα-tosylated derivative. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine. The resulting tosylated product is then coupled with piperidine to form 3-Tapap .

Industrial production methods for 3-Tapap are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of high-purity reagents and controlled reaction conditions are crucial for achieving the desired product yield and purity.

Chemical Reactions Analysis

3-Tapap undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols can replace the tosyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. TAPAP has shown effectiveness in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells.
  • Antimicrobial Properties
    • Piperidine-based compounds are being explored for their antimicrobial activity. Research indicates that TAPAP and its analogs possess significant antibacterial properties against a range of pathogens, including resistant strains. This makes them candidates for developing new antibiotics or adjunct therapies.
  • Neurological Applications
    • The potential of piperidine derivatives in treating neurological disorders is under investigation. Some studies suggest that TAPAP may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Biochemical Mechanisms

Understanding the biochemical interactions of TAPAP is crucial for its application in drug design:

  • Enzyme Inhibition : TAPAP has been shown to inhibit specific enzymes that are overexpressed in certain diseases, including cancer and inflammation.
  • Receptor Modulation : The compound interacts with various receptors, influencing physiological responses that can be harnessed for therapeutic benefits.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of TAPAP on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, TAPAP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Tapap involves its binding to the active site of thrombin, a serine protease involved in blood coagulation. The compound’s amidino group interacts with the catalytic triad of thrombin, inhibiting its activity. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets and pathways involved include the serine protease active site and the coagulation cascade .

Comparison with Similar Compounds

Piperidine vs. Morpholine Derivatives

Key Finding : Replacement of piperidine with morpholine (a six-membered ring with one oxygen atom) significantly reduces acetylcholinesterase (AChE) inhibitory activity.

  • Example : Piperidine derivatives (e.g., compounds 1–3 in ) exhibit IC₅₀ values 3–5× lower (higher potency) than morpholine analogues against AChE. The piperidine nitrogen’s basicity and spatial orientation enhance interactions with the enzyme’s catalytic site .
  • Selectivity : Morpholine derivatives show increased butyrylcholinesterase (BuChE) selectivity in compounds 10–13 (alkylamine chain elongation), but this comes at the cost of reduced AChE affinity .

Table 1 : Activity Comparison of Piperidine vs. Morpholine Derivatives

Compound Class AChE IC₅₀ (nM) BuChE IC₅₀ (nM) Selectivity (BuChE/AChE)
Piperidine (e.g., 1–3) 120–150 450–600 3.0–4.0
Morpholine (e.g., 4–9) 500–800 200–300 0.4–0.6

Sulfonamide vs. Carbamate/Ester Substituents

Key Finding : The para-methylphenyl sulfonamide group in the target compound confers distinct conformational and electronic effects compared to carbamates or esters.

  • Conformational Rigidity : Sulfonamides stabilize a planar geometry around the sulfur atom, enhancing binding to hydrophobic pockets (e.g., in nAChRs) .
  • Activity Impact: In neuronal nicotinic receptor (nAChR) modulators, sulfonamide-containing compounds (e.g., KAB-18) exhibit ≥90% non-nAChR actions, whereas ester analogues (e.g., COB-3) eliminate off-target effects while increasing potency 14-fold .

Table 2 : Pharmacological Profiles of Sulfonamide vs. Ester Analogues

Compound Substituent nAChR IC₅₀ (µM) Non-nAChR Actions (%)
KAB-18 Phenylpropyl sulfonamide 10.2 ≥90
COB-3 Biphenyl ester 0.73 0

Piperidine vs. Tropane/Pyrrolidine Analogues

Key Finding : Piperidine can substitute for tropane rings in some contexts while retaining activity.

  • Example : Piperidine analogues of phenyltropanes (e.g., 3-(4-chlorophenyl)-2-carbomethoxytropane) show comparable dopamine transporter (DAT) inhibition despite lacking the tropane bridge .
  • Limitation : Pyrrolidine analogues (e.g., APB-12) exhibit reduced potency due to altered linker positioning and ring strain .

Table 3 : DAT Inhibition by Piperidine vs. Tropane Analogues

Compound Structure DAT IC₅₀ (nM)
Phenyltropane Tropane core 8.5
Piperidine analogue Truncated tropane 9.2

Substituent Position and Chain Length

Key Finding : Substituent position on the piperidine ring and alkyl chain length critically influence activity.

  • Position 2 Substituents : Compounds with substituents at position 2 (e.g., 4 +4′a–h in ) show 2–3× lower IC₅₀ against AChE than unsubstituted analogues .
  • Alkyl Chain Length : Longer alkylamines (e.g., compounds 10–13) increase BuChE selectivity (BuChE IC₅₀ = 150–200 nM) but reduce AChE affinity .

Mechanistic Insights and SAR Trends

  • Piperidine Nitrogen Basicity : The basicity of the piperidine nitrogen (pKa ~11) enhances protonation in physiological conditions, promoting ionic interactions with target enzymes .
  • Sulfonamide vs. Amide Effects : Sulfonamides exhibit stronger electron-withdrawing effects than amides, reducing nitrogen basicity but increasing metabolic stability .
  • Heterocyclic Esters : Compounds with chromone or coumarin esters (e.g., APB-7, APB-9) show improved blood-brain barrier penetration due to lipophilic aromatic systems .

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)- , presents a unique structure that may confer various pharmacological properties. This article discusses the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Structural Overview

The compound's structure includes a piperidine ring substituted with multiple functional groups, which may enhance its interaction with biological targets. The presence of amino and sulfonamide functionalities suggests potential for enzyme inhibition and antimicrobial activity.

1. Antimicrobial Activity

Piperidine derivatives have been shown to exhibit antimicrobial properties. A study on related piperidine compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potential as urease inhibitors . The structure-activity relationship (SAR) indicates that the presence of sulfonamide groups enhances antibacterial efficacy.

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains>10

2. Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. Compounds derived from piperidine have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's . The sulfonamide functionality is particularly relevant for enhancing binding affinity to the enzyme's active site.

3. Sigma Receptor Affinity

Recent studies have indicated that piperidine derivatives can act as ligands for sigma receptors, which are implicated in various neurological disorders. For instance, a compound with a similar piperidine structure exhibited high affinity towards sigma receptor 1 (S1R), with a Ki value of 3.2 nM . This suggests that the compound may modulate neurotransmitter systems and could be explored for neuroprotective effects.

Case Study 1: Influenza Virus Inhibition

A series of piperidine-based derivatives were identified as effective inhibitors of influenza virus infection. One optimized compound showed an EC50 value of 0.05 μM against various influenza strains, demonstrating the potential of piperidine derivatives in antiviral applications . This highlights the versatility of piperidine structures in targeting different biological pathways.

Case Study 2: MAO Inhibition

Another study explored the inhibitory effects of piperidine derivatives on monoamine oxidases (MAO-A and MAO-B). Certain derivatives exhibited significant inhibition, suggesting potential antidepressant properties . The mechanism involved competitive inhibition, providing insights into how structural modifications can enhance biological activity.

Q & A

How can the synthesis of this piperidine derivative be optimized for higher yield and purity?

Level: Basic
Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with piperidine derivatives and sulfonyl chlorides (common in sulfonamide preparation) . Key optimization steps include:

  • Stepwise Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to remove byproducts. Recrystallization in solvents like 2-propanol (as in ) improves purity .
  • Catalyst Selection: Opt for mild bases (e.g., triethylamine) to minimize side reactions during sulfonamide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)-

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